6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
"6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" and its derivatives are pivotal in synthesizing a range of pharmaceutically active compounds. For example, Markus Bänziger et al. (2000) described a practical and large-scale synthesis of a related octahydrobenzoquinoline derivative, emphasizing its importance as an intermediate for active pharmaceutical ingredients (Bänziger, Cercus, Stampfer, & Sunay, 2000). This research illustrates the compound's role in developing drugs by providing a feasible method for its synthesis on a large scale.
Antimicrobial and Antituberculosis Activity
A study by A. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for in vitro antituberculosis activity. The research found that specific substituents on the quinoxaline nucleus significantly affect the in vitro activity, highlighting the compound's potential in developing new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Fluorescence Derivatization Reagent
M. Yamaguchi et al. (1987) explored 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for detecting and quantifying alcohols with high sensitivity and selectivity (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Antitumor Agents
Research into benzoxazino- and naphthoxazinoquinoline derivatives by M. Nasr et al. (1974) indicated potential antitumor activity. These compounds, derived from "this compound" and its analogs, demonstrate the compound's application in developing new antitumor agents (Nasr, Abbasi, & Nabih, 1974).
Fluorescent Labeling and Analysis
Junzo Hirano et al. (2004) introduced 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, derived from related compounds. Its application as a fluorescent labeling reagent for biomedical analysis underscores the versatility of "this compound" in facilitating the development of analytical tools (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Mechanism of Action
Benzoic acid, 2-methyl-, methyl ester
: This compound has a similar structure to the ester part of the compound you’re interested in It’s a simple aromatic carboxylic acid, which is often used as a precursor for the synthesis of other compounds
®- (+)-a-Methylbenzylamine
: This compound has a similar structure to the benzyl part of the compound you’re interested in. It’s a chiral amine that may be used as a substrate to synthesize various other compounds.
Properties
IUPAC Name |
methyl 6-methoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)12-25-19-11-18(20(22)24-3)21-17-9-8-15(23-2)10-16(17)19/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMRIOHOOEUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.